5-Bromo-6-fluoro-3-methylindole is an organic compound with significant relevance in medicinal chemistry and material science. It is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methyl group attached to an indole ring. The compound's molecular formula is , and it has a molecular weight of approximately 228.061 g/mol. This compound is classified under indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The compound can be sourced from various chemical suppliers and is often used in research settings. Its CAS number is 606092-05-1, which facilitates its identification in chemical databases and literature.
5-Bromo-6-fluoro-3-methylindole belongs to the class of heterocyclic compounds, specifically indoles, which are bicyclic structures containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indoles are widely recognized for their presence in numerous natural products and synthetic drugs.
The synthesis of 5-Bromo-6-fluoro-3-methylindole typically involves halogenation reactions that introduce the bromine and fluorine substituents onto the indole framework. One common synthetic route includes the bromination of a pre-existing fluorinated indole derivative using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
The molecular structure of 5-Bromo-6-fluoro-3-methylindole features:
This configuration contributes to its unique chemical properties and reactivity.
5-Bromo-6-fluoro-3-methylindole can participate in various chemical reactions due to its functional groups:
The reaction conditions must be optimized to prevent side reactions and ensure high yields of desired products.
The mechanism of action for compounds like 5-Bromo-6-fluoro-3-methylindole often involves interactions with biological targets such as enzymes or receptors. This compound may exhibit:
Data regarding specific biological mechanisms would require further empirical studies to elucidate its pharmacodynamics.
5-Bromo-6-fluoro-3-methylindole has several scientific uses:
The synthesis of 5-bromo-6-fluoro-3-methylindole requires precise sequential halogenation due to the reactivity differences between bromine and fluorine. Two principal approaches dominate:
Electrophilic Bromination:Direct bromination of 6-fluoro-3-methylindole using bromine sources (e.g., NBS, Br₂) in aprotic solvents (DCM, DMF) selectively targets the C5 position. The electron-withdrawing fluorine atom at C6 deactivates adjacent positions, forcing bromination to occur at C5 with >90% regioselectivity. Stoichiometric control (1.0-1.2 eq. Br₂) minimizes di/tribromination byproducts [1] [6].
Balz-Schiemann & Halogen Exchange:Fluorination typically precedes bromination due to the harsh conditions required for diazotization-fluorination. 5-Amino-3-methylindole is diazotized, then treated with tetrafluoroborate to yield 6-fluoro-3-methylindole. Alternatively, halogen exchange via SNAr on 5-bromo-6-nitroindole derivatives using KF in dipolar aprotic solvents (DMSO, 180°C) achieves fluorination, though this requires careful nitro group management [6] [7].
Table 1: Halogenation Pathways for 5-Bromo-6-fluoro-3-methylindole Synthesis
Halogenation Sequence | Reagents & Conditions | Regioselectivity | Key Limitation |
---|---|---|---|
Bromination → Fluorination | 1. NBS/DMF, 0°C → 2. NaNO₂/HBF₄, Δ | Moderate (C5 Br, C6 F) | Diazonium instability at scale |
Fluorination → Bromination | 1. NaNO₂/HBF₄, Δ → 2. Br₂/DCM, 25°C | High (C6 F, C5 Br) | Requires amino-indole precursor |
Halogen Exchange | 5-Br-6-NO₂-indole + KF/DMSO, 180°C | High (C6 F) | High temp./side reactions |
Regiocontrol challenges stem from the indole ring’s inherent C3 nucleophilicity and competitive halogen migration. Key optimizations include:
Protecting Groups: N1-protection (e.g., tert-butoxycarbonyl, BOC) prevents C3 bromination side reactions. BOC groups enable C5-selective electrophilic attack while allowing deprotection under mild acidic conditions (e.g., TFA/DCM). Studies show 85-92% isolated yields for 5-bromo-6-fluoro-1-BOC-3-methylindole using NBS in DMF at -10°C [2] [6].
Metalation Strategies: Directed ortho-metalation (DoM) using n-BuLi/TMEDA at -78°C on N-BOC-6-fluoro-3-methylindole generates a C7 lithiated intermediate. Quenching with bromine sources (e.g., Br₂) delivers 7-bromo derivatives, but C5 lithiation is sterically hindered. Alternatively, Pd-catalyzed C-H borylation at C5 followed by bromination offers improved selectivity at >10g scale [6].
Solvent/Temperature Effects: Low-temperature bromination (-20°C to 0°C) in DMF suppresses polybromination. For fluorination via SNAr, high-boiling solvents like sulfolane improve conversion by stabilizing reactive intermediates [7].
Table 2: Regioselectivity Optimization Approaches
Strategy | Conditions | Selectivity (C5:C7) | Scale Feasibility |
---|---|---|---|
N1-BOC Protection | NBS/DMF, -10°C | 95:5 | Pilot scale (100g) |
Directed ortho-Metalation | n-BuLi/THF, -78°C → Br₂ | 10:90 (C7 favored) | Lab scale (<5g) |
Pd-Catalyzed Borylation | Pd(dppf)Cl₂, B₂pin₂, dioxane, 80°C | 98:2 | Multi-gram scale |
Transitioning from batch to continuous flow systems addresses exothermicity and impurity control challenges in halogenation:
Microreactor Bromination: NBS-mediated bromination in Corning® Advanced-Flow reactors (residence time: 120s, 20°C) achieves 95% conversion with <2% dibromide byproduct. Precise temperature control via high surface-to-volume ratios eliminates local hot spots common in batch reactors [1].
Photoredox Fluorination: Visible-light-mediated fluorination using Ir(ppy)₃ photocatalysts and Selectfluor® in continuous photoreactors (450 nm LEDs) converts 5-bromo-3-methylindole precursors to the 6-fluoro derivative in 87% yield. Flow systems enhance photon penetration and reduce reaction times from hours to minutes [3].
In-Line Purification: Integrated scavenger columns (e.g., silica-amine for HBr removal) and membrane separators enable direct isolation of >99.5% pure product. Continuous crystallization at the reactor outlet yields pharmaceutical-grade material without batch-wise chromatography [1] [3].
Table 3: Continuous Flow Process Parameters
Process Step | Reactor Type | Conditions | Productivity |
---|---|---|---|
Bromination | Corning® G1 Photoreactor | 1.1 eq. NBS, DMF, 20°C, 120s | 15 g/h, 95% yield |
Diazotization/Fluorination | Plate-type microreactor | NaNO₂/HBF₄, 5°C → 40°C, 300s | 8 g/h, 82% yield |
Photoredox Fluorination | Packed-bed photoreactor | Ir(ppy)₃, Selectfluor®, 450 nm, 90s | 12 g/h, 87% yield |
CAS No.: 37223-96-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 94087-41-9